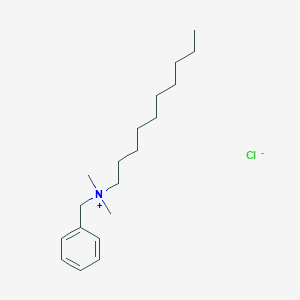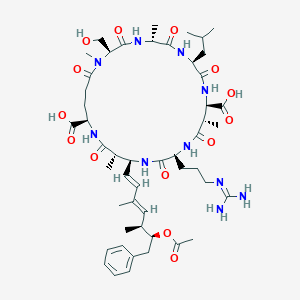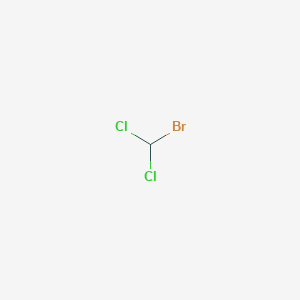
Bromodiclorometano
Descripción general
Descripción
Bromodichloromethane is a trihalomethane with the chemical formula CHBrCl₂. It is a colorless, nonflammable liquid that can dissolve in water and evaporate into the air . This compound is primarily produced as a byproduct during the chlorine disinfection process of drinking water . It is also naturally produced in small quantities by algae in the oceans . Bromodichloromethane has been classified by the US Environmental Protection Agency as a probable human carcinogen .
Aplicaciones Científicas De Investigación
Bromodichloromethane has several scientific research applications:
Biology and Medicine: Research has investigated its genotoxicity and mutagenicity, as well as its effects on liver and kidney tissues.
Industry: Historically, bromodichloromethane was used as a flame retardant and a solvent for fats and waxes.
Mecanismo De Acción
Target of Action
Bromodichloromethane (BDCM) is a trihalomethane that primarily targets the liver, lungs, kidneys, and fat tissues in the body . It is formed as a byproduct of water disinfection methods using chlorination . The primary source of exposure for the general population is chlorinated household water .
Mode of Action
BDCM interacts with its targets through a process known as cytochrome P450 oxidation . It can also be metabolized via reduction to a dichloromethyl radical and by glutathione conjugation . These interactions result in changes at the cellular level, leading to potential health effects.
Biochemical Pathways
The primary pathway for BDCM metabolism is cytochrome P450 oxidation . This metabolic process allows the compound to interact with its targets and exert its effects. Additionally, BDCM can be metabolized via reduction to a dichloromethyl radical and by glutathione conjugation . These biochemical pathways play a crucial role in the compound’s action and its downstream effects.
Pharmacokinetics
BDCM is rapidly absorbed through the gastrointestinal tract and skin, and is presumed to be rapidly absorbed through the respiratory tract . Once absorbed, BDCM is distributed throughout the body, with the highest concentrations found in the fat, liver, lungs, and kidneys . The compound is rapidly excreted, with a half-life of a single oral dose being 1.5–2 hours in rats and mice . The primary route of excretion is exhaled air, with smaller amounts excreted in urine and feces .
Result of Action
Studies in lab animals have found that high concentrations of BDCM can cause liver damage, kidney damage, and decreases in immune response . BDCM can also cause an increase in early pregnancy miscarriages and decreases in birth weight in animals . These effects occur at levels much higher than what humans would normally be exposed to in their homes or their everyday environment .
Action Environment
The action of BDCM is influenced by environmental factors such as the presence of chlorine or chlorine-containing chemicals in water . The compound is formed as a byproduct when these chemicals are added to drinking water to kill bacteria . Therefore, the action, efficacy, and stability of BDCM can be influenced by factors such as the level of chlorination in water and the presence of other organic matter .
Análisis Bioquímico
Biochemical Properties
The primary pathway for Bromodichloromethane metabolism is cytochrome P450 oxidation . It can also be metabolized via reduction to a dichloromethyl radical or glutathione conjugation catalyzed by glutathione transferase .
Cellular Effects
It can also cause an increase in early pregnancy miscarriages and decreases in birth weight in animals .
Molecular Mechanism
Bromodichloromethane exerts its effects at the molecular level primarily through cytochrome P450 oxidation . It can also be metabolized via reduction to a dichloromethyl radical or through glutathione conjugation catalyzed by glutathione transferase .
Temporal Effects in Laboratory Settings
After ingestion, blood Bromodichloromethane concentrations peak and decline rapidly, returning to levels near or below the limit of detection within 4 hours . After a 1-hour dermal exposure, blood concentrations of Bromodichloromethane range from 39 to 170 ng/l and decrease to levels near or below the limit of detection by 24 hours .
Dosage Effects in Animal Models
Studies in lab animals have found liver damage, kidney damage, and decreases in immune response. Bromodichloromethane can also cause an increase in early pregnancy miscarriages and decreases in birth weight in animals . These effects found in animals happened at levels much higher than what humans normally would be exposed to in their homes or their everyday environment .
Metabolic Pathways
Bromodichloromethane is involved in metabolic pathways primarily through cytochrome P450 oxidation . It can also be metabolized via reduction to a dichloromethyl radical or through glutathione conjugation catalyzed by glutathione transferase .
Transport and Distribution
Bromodichloromethane is rapidly absorbed through the gastrointestinal tract and skin and is presumed to be rapidly absorbed through the respiratory tract . Absorbed Bromodichloromethane is distributed throughout the body with the highest concentrations found in the fat, liver, lungs, and kidneys .
Métodos De Preparación
Bromodichloromethane can be synthesized by treating a mixture of chloroform and bromoform with triethyl-benzylammonium chloride and sodium hydroxide . This method involves the use of phase-transfer catalysis to facilitate the reaction between the organic and aqueous phases. Industrial production of bromodichloromethane is limited, and it is mainly produced in small quantities for use as a reagent or intermediate in organic chemistry .
Análisis De Reacciones Químicas
Bromodichloromethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Bromodichloromethane can be oxidized or reduced under specific conditions, although these reactions are less common.
Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction conditions typically involve controlled temperatures and the presence of catalysts.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Bromodichloromethane is part of the trihalomethane group, which includes similar compounds such as chloroform, bromoform, and dibromochloromethane . Compared to these compounds, bromodichloromethane is unique in its specific combination of bromine and chlorine atoms, which influences its chemical reactivity and toxicity. For example:
Chloroform (CHCl₃): Primarily cytotoxic, with different metabolic pathways compared to bromodichloromethane.
Bromoform (CHBr₃): Shares similar genotoxic and mutagenic properties but has a higher bromine content.
Dibromochloromethane (CHBr₂Cl): Similar in structure but with different reactivity due to the presence of two bromine atoms.
Propiedades
IUPAC Name |
bromo(dichloro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBrCl2/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWLUWPQPKEARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBrCl2 | |
| Record name | DICHLOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020198 | |
| Record name | Bromodichloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichlorobromomethane is a clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
| Record name | DICHLOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromodichloromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4004 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
189 °F at 760 mmHg (NTP, 1992), 90 °C | |
| Record name | DICHLOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
5 to 10 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, benzene and acetone; slightly soluble in carbon tetrachloride., Very soluble in organic solvents; miscible with chloroform, In water, 3.968X10+3 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.45 (poor) | |
| Record name | DICHLOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.98 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.980 g/cu m 20 °C, 1.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3 | |
| Record name | DICHLOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5.6 | |
| Record name | BROMODICHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
50 mmHg at 68 °F (NTP, 1992), 50.0 [mmHg], 50 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 6.6 | |
| Record name | DICHLOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromodichloromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4004 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Liquid, Colorless liquid | |
CAS No. |
75-27-4 | |
| Record name | DICHLOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromodichloromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromodichloromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, bromodichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromodichloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromodichloromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LN464CH2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-67 °F (NTP, 1992), -57 °C | |
| Record name | DICHLOROBROMOMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16064 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4160 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BROMODICHLOROMETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0393 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key toxicological concerns associated with bromodichloromethane?
A1: Bromodichloromethane is considered a potential human carcinogen based on animal studies. [, , ] Research indicates that long-term exposure to BDCM through drinking water has been linked to an increased risk of cancer in organs such as the liver, kidney, and large intestine in rodents. [, ] Further studies have suggested potential associations with adverse pregnancy outcomes, including spontaneous abortion and stillbirth. [, , ]
Q2: Is bromodichloromethane more toxic than other trihalomethanes?
A2: Studies suggest that bromodichloromethane might be more toxic than chloroform, another common trihalomethane. [] In rats, BDCM caused more persistent liver toxicity and appeared to be slightly more toxic to the kidney at lower doses compared to chloroform. [] Furthermore, bromodichloromethane demonstrated a wider spectrum of neoplasms in rodents compared to chloroform and chlorodibromomethane in National Toxicology Program studies. []
Q3: How does bromodichloromethane compare in toxicity when administered through different routes?
A3: Research indicates that the rate of BDCM delivery impacts its toxicity. [] When administered to mice by oral gavage, a rapid delivery method, BDCM showed higher toxicity, enhanced cell proliferation, and decreased DNA methylation compared to administration through drinking water, a slower delivery method. []
Q4: Are there species-specific differences in the susceptibility to bromodichloromethane toxicity?
A4: Yes, research shows a significant difference in sensitivity to BDCM-induced pregnancy loss between F344 and Sprague-Dawley (SD) rat strains. [] At similar doses, F344 rats experienced a high incidence of full-litter resorption, while SD rats were unaffected, highlighting the importance of considering strain differences in toxicological studies. []
Q5: What is the proposed mechanism of action for bromodichloromethane's effects on pregnancy?
A5: Studies in rats suggest that BDCM disrupts luteal responsiveness to luteinizing hormone (LH) during pregnancy. [, ] Exposure to BDCM during the LH-dependent period of pregnancy leads to reduced serum progesterone levels, ultimately causing pregnancy loss. [, ] This effect was preventable by co-administration of an LH agonist, further supporting an LH-mediated mode of action. []
Q6: Does bromodichloromethane directly impact placental function?
A6: In vitro studies have shown that BDCM can inhibit the differentiation of human placental trophoblast cells, disrupt the formation of syncytiotrophoblasts, and reduce the secretion of chorionic gonadotropin (CG). [] These findings suggest that BDCM may directly target the placenta and contribute to adverse pregnancy outcomes. []
Q7: How is bromodichloromethane absorbed and distributed in the body?
A7: Bromodichloromethane is readily absorbed through oral ingestion and distributed to various tissues, with significant accumulation observed in the liver and kidney. [, ] Following oral administration in rats, approximately 80-90% of the dose was metabolized within 24 hours. []
Q8: What are the primary routes of bromodichloromethane elimination?
A8: The major route of BDCM elimination is through metabolism, with 70-80% of the administered dose exhaled as carbon dioxide (CO2) and 3-5% as carbon monoxide (CO). [] Urinary and fecal elimination pathways are relatively minor, accounting for 4-5% and 1-3% of the dose, respectively. []
Q9: How does the vehicle of administration affect bromodichloromethane pharmacokinetics?
A10: The choice of vehicle can influence BDCM absorption and tissue distribution. [] A physiologically based pharmacokinetic (PBPK) model demonstrated that different vehicles, such as corn oil and 10% Emulphor, resulted in varying oral absorption rates and tissue dosimetry of BDCM in rats. []
Q10: What are the primary sources of bromodichloromethane in the environment?
A11: Bromodichloromethane primarily forms as a by-product during the chlorination of drinking water. [, , ] It results from the reaction between chlorine used for disinfection and naturally occurring organic matter, such as humic and fulvic acids, in the presence of bromide ions. [, ]
Q11: How does bromodichloromethane form in swimming pools?
A12: Similar to drinking water treatment, BDCM can form in swimming pools when chlorine used for disinfection reacts with organic matter introduced by swimmers or naturally present in the water. [] Salt addition, particularly sodium chloride used in electrolytic chlorination systems, has been linked to bursts in BDCM concentrations in swimming pools. []
Q12: What analytical techniques are commonly employed to detect and quantify bromodichloromethane in water samples?
A14: Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is widely used for the analysis of bromodichloromethane and other trihalomethanes in water samples. [, , , , ] These techniques offer high sensitivity and selectivity for the detection and quantification of these volatile organic compounds.
Q13: What are the challenges in accurately measuring bromodichloromethane levels in water?
A15: BDCM is a volatile compound, and its concentration can be affected by factors such as temperature, storage time, and the presence of other chemicals in the water. [, ] Ensuring representative sampling, proper sample handling, and appropriate analytical method validation are crucial for obtaining accurate and reliable BDCM measurements.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



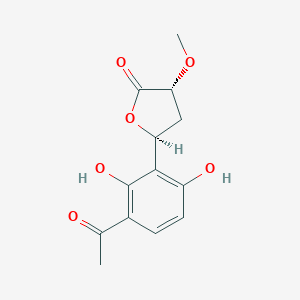

![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)


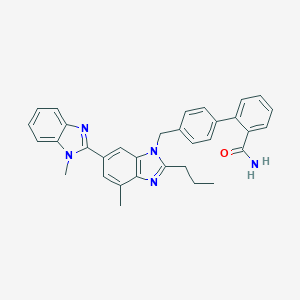

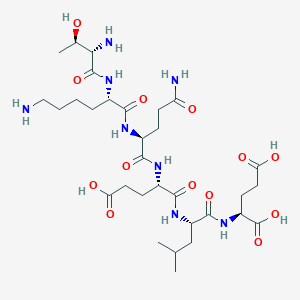
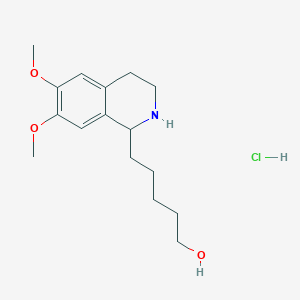
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
